![molecular formula C12H10ClFN4 B1415429 5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197063-12-8](/img/structure/B1415429.png)
5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (C11H10ClFN3) is a small organic molecule with a molecular weight of 242.67 g/mol. It is a synthetic compound that has been extensively studied in recent years due to its potential applications in various scientific research fields. C11H10ClFN3 is a highly versatile compound that can be used as a reagent, catalyst, and building block in many different chemical reactions. C11H10ClFN3 is also known to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Synthesis and Chemical Reactions
5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is involved in the synthesis of various chemical compounds, demonstrating its utility in creating novel Schiff bases with antimicrobial activity. This process utilizes intermediates like 1,3-disubstituted pyrazole-4-carboxaldehyde, synthesized through multi-step reactions such as the Vilsmeier-Haack reaction, to produce derivatives that exhibit significant antimicrobial properties against various microorganisms (Puthran et al., 2019). Moreover, its reactivity has been explored in the formation of pyrazolopyrimidines, where attempts to synthesize 5-substituted tetrazoles from carbonitriles led to the unexpected creation of 1H-pyrazolo[3,4-d]pyrimidine derivatives, highlighting the compound's potential in generating structurally diverse heterocycles (Faria et al., 2013).
Corrosion Inhibition
Research also shows that derivatives of 5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile serve as effective corrosion inhibitors. A study demonstrated the corrosion inhibition performance of pyranopyrazole derivatives on mild steel in HCl solution, where these derivatives significantly reduced corrosion, providing an eco-friendly and efficient method for protecting metals against corrosive environments (Yadav et al., 2016).
Antimicrobial and Anti-inflammatory Activities
The chemical framework of 5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is conducive to modifications that lead to compounds with biological activities. For instance, its transformation into pyrazolo[3,4-d]pyrimidines has shown promise in anti-inflammatory applications, where synthesized compounds demonstrated significant activity in in vivo models (El-Dean et al., 2016). Furthermore, its derivatives have been investigated for antimicrobial properties, indicating their potential in developing new therapeutic agents (El-ziaty et al., 2018).
Electronic and Spectral Enhancement
In the realm of materials science, the electronic properties of 5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile derivatives have been studied, particularly in their interaction with fullerene molecules. This research suggests potential applications in electronic devices and photovoltaics, where the enhancement of spectral properties upon adsorption with fullerene indicates its suitability for advanced material applications (Study on Electronic Properties, 2022).
properties
IUPAC Name |
5-amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4/c1-6-3-11(9(13)4-10(6)14)18-12(16)8(5-15)7(2)17-18/h3-4H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKOUTDYCSZUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)N2C(=C(C(=N2)C)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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